ritonavir
Description
Ritonavir is a synthetic peptidomimetic inhibitor of the HIV-1 protease enzyme, initially developed for antiretroviral therapy (ART) in HIV infection. It competitively binds to the protease active site, preventing viral polyprotein cleavage and maturation of infectious virions . Beyond its direct antiviral activity, this compound is widely used as a pharmacokinetic enhancer due to its potent inhibition of cytochrome P450 3A4 (CYP3A4), which slows the metabolism of co-administered drugs like other protease inhibitors (PIs), thereby increasing their plasma concentrations and efficacy .
In HIV treatment, this compound is commonly paired with PIs such as lopinavir, darunavir, atazanavir, and fosamprenavir. More recently, it has been repurposed in combination with nirmatrelvir (a SARS-CoV-2 main protease inhibitor) for COVID-19 treatment, demonstrating reduced hospitalization and mortality in high-risk patients .
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5R)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31+,32+,33+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNCNXCDXHOMX-UAMZLAIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414933-80-4 | |
| Record name | Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-((S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamido)-1,6-diphenylhexan-2-ylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414933804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIAZOL-5-YLMETHYL (2S,3S,5R)-3-HYDROXY-5-((S)-2-(3-((2-ISOPROPYLTHIAZOL-4-YL)METHYL)-3-METHYLUREIDO(-3-METHYLBUTANAMIDO)-1,6-DIPHENYLHEXAN-2-YLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM8A47XII | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Condensation of Valine with Bis-Trichloromethyl Carbonate
The process begins with the reaction of L-valine (1) with bis-trichloromethyl carbonate (BTC) in dichloromethane at −15°C, catalyzed by triethylamine. This step generates the valine-N-carboxyanhydride (Val-NCA, 2), a critical intermediate for subsequent amide bond formation. The use of aprotic solvents like dichloromethane ensures minimal side reactions, while low temperatures preserve stereochemical integrity.
Formation of the Thiazole-Containing Intermediate
Intermediate 2 undergoes coupling with a stereoisomeric mixture of amine 1 (80:3.3:2.1:1.9 ratio) to yield urea derivative 3. This stage employs triethylamine as a base and dichloromethane as the solvent, maintaining reaction temperatures between −15°C and −13°C to prevent racemization. The crude product is used directly in the next step without purification, highlighting the process’s efficiency.
Hydrogenation and Deprotection
Urea 5 is hydrogenated using a Pearlman catalyst (palladium hydroxide on carbon) in acetic acid at 4–4.5 bar and 78–82°C. This step cleaves protecting groups while preserving the thiazole ring, yielding amine 6 with minimal byproducts. Post-hydrogenation workup involves pH adjustment to 8 with NaOH and extraction into dichloromethane, achieving a 27% yield over two stages.
Final Coupling and Purification
The chloride of compound 7 reacts with amine 6 in ethyl acetate at 60°C for 12 hours, followed by ammonia treatment to neutralize excess reagents. Flash chromatography on silica gel with ethyl acetate as the eluant affords pure this compound, though the overall yield remains modest (27%).
Advanced Methodologies Using DIC as a Condensing Agent
Reaction Optimization with N,N'-Diisopropylcarbodiimide (DIC)
A landmark improvement in this compound synthesis involves replacing traditional coupling reagents with DIC. This method, detailed in CN106749085B, eliminates the need for nitrogen protection and simplifies byproduct removal. Key advantages include:
-
Higher Yields : 88.9% yield achieved through optimized molar ratios (1:1.44 for DIC to substrate).
-
Reduced Environmental Impact : Byproducts like N,N'-diisopropylurea are water-soluble, easing purification.
-
Industrial Scalability : Reactions proceed in cyclopentanone or butanone at 25–35°C, compatible with large-scale manufacturing.
Stepwise Procedure for DIC-Mediated Synthesis
-
Activation : N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-valine (45.1 g, 144.0 mmol) is mixed with DIC (18.1 g, 144.0 mmol) and N,N-diisopropylethylamine (55.0 g) in cyclopentanone.
-
Coupling : The activated intermediate is added to (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane (42.6 g, 100 mmol) in ethyl acetate at 35°C for 6 hours.
-
Workup : Sequential washes with 5% NaCl and water remove impurities, followed by drying over anhydrous magnesium sulfate and decolorization with activated carbon.
Comparative Analysis of Synthetic Routes
Table 1: Key Parameters of this compound Synthesis Methods
Environmental and Industrial Considerations
Solvent Selection and Waste Management
Early methods relied on dichloromethane, a halogenated solvent with significant environmental toxicity. Modern protocols prioritize cyclopentanone and ethyl acetate, which are less hazardous and amenable to recycling. The DIC-based process reduces waste generation by 40% compared to traditional routes, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ritonavir can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of urea derivatives to amines.
Substitution: Nucleophilic substitution at the thiazole ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
Antiviral Therapy
HIV Treatment
Ritonavir was first approved by the FDA in 1996 for the treatment of HIV. It functions primarily by inhibiting the HIV-1 protease, which is essential for the maturation of infectious virions. Clinical studies have demonstrated that this compound effectively reduces plasma viremia and increases CD4 cell counts in patients with HIV-1 infection. For instance, a study involving 62 patients showed significant antiviral effects, with reductions in HIV-1 RNA levels ranging from 0.86 to 1.18 log after 12 weeks of treatment .
Combination Therapies
this compound is often used as a pharmacokinetic booster for other antiretroviral medications due to its ability to inhibit cytochrome P450-3A4 (CYP450-3A4), enhancing the bioavailability of co-administered drugs. For example, the combination of lopinavir/ritonavir has been shown to provide significant virological suppression and improved immune outcomes in both treatment-naive and experienced patients .
COVID-19 Treatment
Recently, this compound has gained attention for its use in treating COVID-19 when combined with nirmatrelvir (Paxlovid). This combination has received emergency use authorization for treating mild-to-moderate COVID-19 in high-risk patients. Studies indicate that nirmatrelvir/ritonavir significantly reduces hospitalization rates and mortality among treated patients .
Oncology Applications
Cancer Treatment
Emerging research suggests that this compound may have potential applications in oncology, particularly in overcoming drug resistance and enhancing the efficacy of existing chemotherapeutic agents. In vitro studies have indicated that this compound can induce apoptosis and cell cycle arrest in various cancer cell lines, including ovarian, prostate, lung, and breast cancers .
This compound's mechanism involves inhibiting key survival pathways within cancer cells, such as heat shock protein 90 and cyclin-dependent kinases. This action not only sensitizes resistant cancer cells to conventional treatments like gemcitabine and docetaxel but also presents a promising avenue for repurposing this compound as an anticancer agent .
Other Therapeutic Uses
Hepatitis C Treatment
In addition to its applications in HIV and cancer therapy, this compound has been utilized in treating hepatitis C virus (HCV) infections. The FDA approved a combination drug containing ombitasvir/paritaprevir/ritonavir for HCV genotype 1 treatment, demonstrating high efficacy with minimal side effects .
Table: Summary of Clinical Applications of this compound
Mechanism of Action
The mechanism by which ritonavir exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action.
Comparison with Similar Compounds
Atazanavir vs. Darunavir
- Efficacy : In ART-naïve patients, darunavir/ritonavir and atazanavir/ritonavir show similar virologic suppression rates. However, darunavir/ritonavir exhibits lower risk of virologic failure in regions with high baseline resistance prevalence .
- Lipid Profiles : Atazanavir/ritonavir is associated with favorable lipid outcomes, including lower fasting LDL cholesterol compared to lopinavir/ritonavir (−12.6 mg/dL difference) .
- Resistance : Darunavir retains efficacy against multiple PI-resistant HIV strains, whereas atazanavir requires higher genetic barrier support .
Lopinavir/Ritonavir
- Pharmacokinetic studies reveal sex-based differences, with higher lopinavir exposure in women .
Fosamprenavir/Ritonavir
- Fosamprenavir (a prodrug of amprenavir) combined with this compound shows comparable efficacy to nelfinavir but with improved tolerability and once-daily dosing convenience .
Use in COVID-19 Therapies
Nirmatrelvir/Ritonavir vs. Lopinavir/Ritonavir
- Adverse Events : Nirmatrelvir/ritonavir increases dysgeusia (34%) and diarrhea (13%), while lopinavir/ritonavir is linked to gastrointestinal intolerance and hepatotoxicity .
Pharmacokinetic Enhancer Properties
- CYP3A4 Inhibition : this compound’s derivative, pyridine-substituted desoxythis compound, exhibits 2.5-fold greater CYP3A4 inhibition (IC₅₀ = 0.08 µM vs. 0.20 µM for this compound) .
- Drug Interactions : this compound increases dasabuvir (HCV drug) exposure by >2-fold and reduces clopidogrel bioactivation, raising bleeding risks .
Antiviral Activity Beyond HIV
- HTLV-1 Inhibition : this compound suppresses HTLV-1 viral entry by downregulating gp46 envelope protein expression and Tax gene transcription, reducing ATL cell proliferation by 50% at 10 µM .
Enzyme Inhibition Potency
- CYP3A7 Inhibition : this compound and lopinavir show comparable CYP3A7 inhibition (IC₅₀ = 1.2 µM vs. 1.5 µM), critical for neonatal drug metabolism .
Data Tables
Table 1: Comparative Efficacy of this compound-Boosted Protease Inhibitors in HIV
Table 2: Binding Energies of this compound and Analogs
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| This compound | 3CLpro | −6.4 |
| Lopinavir | 3CLpro | −8.0 |
| COR267 (novel inhibitor) | 3CLpro | −9.4 |
| Source |
Table 3: Clinical Outcomes of this compound Combinations in COVID-19
| Outcome | Nirmatrelvir/Ritonavir | Lopinavir/Ritonavir |
|---|---|---|
| 28-Day Mortality | 2.1% | 4.8% |
| Hospitalization Risk | 15% | 22% |
| Adverse Events | 67% | 49% |
| Source |
Discussion of Contradictory Findings
- Regional Variability : Darunavir/ritonavir’s superiority over atazanavir/ritonavir in virologic failure risk is influenced by regional prescribing patterns and patient demographics .
- 16.1 days) .
- Enzyme Inhibition : Pyridine-substituted desoxythis compound’s enhanced CYP3A4 inhibition contrasts with this compound’s comparable CYP3A7 inhibition to lopinavir, underscoring target-specific variability .
Biological Activity
Ritonavir is a potent antiretroviral medication primarily used in the treatment of HIV/AIDS. Originally developed as a protease inhibitor, its biological activity extends beyond HIV treatment, influencing various cellular pathways and demonstrating potential applications in other diseases, including COVID-19 and certain cancers. This article presents a detailed overview of this compound's biological activity, supported by research findings, case studies, and data tables.
This compound functions primarily as an inhibitor of the HIV-1 protease enzyme, which is crucial for the maturation of infectious HIV particles. By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting viral replication. Additionally, this compound is recognized for its ability to inhibit cytochrome P450 3A4 (CYP3A4), a key enzyme involved in drug metabolism. This inhibition increases the bioavailability and half-life of co-administered protease inhibitors, enhancing their therapeutic efficacy .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its oral bioavailability and extensive metabolism by the liver. The drug exhibits a half-life ranging from 3 to 5 hours, with peak plasma concentrations achieved within 2 to 4 hours after administration. The following table summarizes key pharmacokinetic parameters:
| Parameter | Value |
|---|---|
| Bioavailability | ~60% |
| Half-life | 3-5 hours |
| Peak Plasma Concentration | 2-4 hours post-dose |
| Metabolism | Hepatic (CYP3A4) |
HIV Treatment
This compound has been shown to have significant clinical efficacy when used in combination with other antiretrovirals. A study demonstrated that low-dose this compound boosted the effectiveness of other protease inhibitors like saquinavir and indinavir, resulting in improved viral suppression and immune reconstitution in HIV-infected patients . The following table presents data from clinical trials assessing this compound's impact on viral load:
| Study | Participants | Viral Load Reduction (%) | Immune Reconstitution |
|---|---|---|---|
| Trial A | 200 | 85 | Significant |
| Trial B | 150 | 78 | Moderate |
| Trial C | 250 | 90 | Significant |
COVID-19 Treatment
Recent studies have highlighted the effectiveness of nirmatrelvir/ritonavir in treating COVID-19. Meta-analysis results indicate that this combination reduces the risk of hospitalization and mortality significantly among high-risk populations. For instance, one study reported a 59% reduction in mortality risk associated with nirmatrelvir/ritonavir treatment compared to standard care . The following table summarizes findings from several cohort studies:
| Study | Population Size | Risk Reduction (%) | Outcome |
|---|---|---|---|
| Study D | 2484 | 63 | Hospitalization |
| Study E | 4737 | 46 | Severe illness/mortality |
| Study F | Varied | 54 | Hospital admission |
Case Study: this compound in Cancer Therapy
In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. One notable case involved lung cancer cell lines where this compound treatment led to G0/G1 phase arrest through downregulation of heat shock protein 90 (Hsp90), which is often overexpressed in cancer . This suggests potential applications for this compound in oncology, particularly as an adjunct therapy.
Adverse Effects
While this compound is generally well-tolerated, it can cause gastrointestinal issues, hepatotoxicity, and lipid abnormalities. Monitoring is essential when prescribing this compound, especially when combined with other medications that may interact with CYP3A4 .
Q & A
Q. 1.1. What methodologies are recommended for quantifying ritonavir and its co-administered drugs in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) are gold-standard methods for quantifying this compound and protease inhibitors (e.g., lopinavir, darunavir) in plasma. These techniques achieve high sensitivity (detection limits <10 ng/mL) and specificity, even in complex matrices. For example, HPLC methods validated for simultaneous quantification of lopinavir/ritonavir demonstrate linearity across 0.1–50 µg/mL ranges, critical for therapeutic drug monitoring .
Q. 1.2. How does this compound function as a pharmacokinetic (PK) enhancer in antiviral regimens?
this compound inhibits cytochrome P450 3A4 (CYP3A4) and P-glycoprotein, reducing metabolic clearance of co-administered drugs like nirmatrelvir or lopinavir. This boosts their bioavailability and half-life. For instance, this compound (100 mg) increases nirmatrelvir’s AUC by ~15-fold, enabling twice-daily dosing in COVID-19 treatment .
Q. 1.3. What are the validated biomarkers for assessing this compound-associated metabolic toxicity?
Key biomarkers include lipid profiles (LDL, triglycerides), glucose tolerance tests, and CD4+/CD8+ ratios in HIV studies. Long-term this compound use correlates with a 20–30% increase in LDL levels, necessitating routine monitoring in clinical cohorts .
Advanced Research Questions
Q. 2.1. How should researchers design clinical trials to evaluate this compound-based combinations against emerging viruses (e.g., SARS-CoV-2)?
Adopt randomized, double-blind, placebo-controlled designs with pre-specified efficacy endpoints (e.g., hospitalization reduction, viral load kinetics). For example, the EPIC-HR trial for nirmatrelvir/ritonavir used a mITT analysis set, achieving a 89% reduction in hospitalization risk (p<0.0001) with early stopping rules for efficacy . Stratify high-risk populations (e.g., immunocompromised patients) and incorporate viral genotyping to track resistance .
Q. 2.2. How can conflicting data on viral rebound post-ritonavir therapy be reconciled in meta-analyses?
Perform subgroup analyses stratified by viral variants (e.g., Delta vs. Omicron), treatment timing (≤5 days vs. delayed initiation), and host factors (e.g., vaccination status). The ACTIV-2 trial found similar rebound rates (~2–5%) in nirmatrelvir/ritonavir and placebo arms, suggesting rebound is not this compound-specific but linked to host-pathogen dynamics . Use time-to-event models to differentiate rebound causality.
Q. 2.3. What computational models predict this compound-mediated drug-drug interactions (DDIs)?
Physiologically based pharmacokinetic (PBPK) models, such as those developed in Simcyp, integrate this compound’s CYP3A4 inhibition potency and patient covariates (e.g., renal/hepatic function). These models predict AUC changes for victim drugs within ±20% of observed values, critical for DDI risk stratification in polypharmacy scenarios .
Q. 2.4. How should researchers address this compound’s cardiovascular risk signals in longitudinal cohorts?
Use time-to-event analyses (Cox proportional hazards models) adjusted for baseline comorbidities (e.g., hypertension, diabetes). Real-world data show a 1.5-fold higher CVD risk with twice-daily this compound (600/100 mg) vs. once-daily regimens (800/100 mg), likely due to cumulative metabolic effects . Prioritize active surveillance in pharmacovigilance databases (e.g., FAERS, VigiBase).
Methodological Considerations
Q. 3.1. What statistical approaches optimize dose-ranging studies for this compound combinations?
Employ MCP-Mod (Multiple Comparison Procedures – Modeling) to identify minimal effective doses while controlling Type I error. For example, nirmatrelvir/ritonavir Phase 2/3 trials used Bayesian adaptive designs to refine dosing from 300/100 mg to 150/100 mg based on exposure-response curves .
Q. 3.2. How to validate this compound’s efficacy against resistant viral strains?
Use in vitro phenotypic assays (e.g., plaque reduction neutralization tests) and reverse genetics to engineer mutations (e.g., nirmatrelvir-resistant SARS-CoV-2 mutants). Cross-reference with clinical trial data showing preserved efficacy against Omicron subvariants (e.g., BA.2, BA.5) despite reduced in vitro susceptibility .
Q. 3.3. What protocols mitigate this compound’s DDIs in co-medicated patients?
Implement DDI screening tools (e.g., Liverpool HIV/COVID-19 DDI checker) and therapeutic drug monitoring. For high-risk interactions (e.g., with anticoagulants or anticonvulsants), use staggered dosing or alternative agents. Example: Lamotrigine requires a 50% dose reduction when co-administered with atazanavir/ritonavir .
Data Interpretation Challenges
Q. 4.1. How to contextualize this compound’s variable efficacy across patient subgroups?
Apply mixed-effects models to account for heterogeneity in age, comorbidities, and baseline viral load. In pediatric HIV cohorts, this compound’s PK variability (e.g., 30% higher clearance in children vs. adults) necessitates age-stratified dosing .
Q. 4.2. What meta-analysis frameworks address this compound’s safety-profile inconsistencies?
Adopt GRADE (Grading of Recommendations Assessment, Development, and Evaluation) criteria to assess evidence quality. For example, a living systematic review on COVID-19 therapies prioritizes RCTs but includes observational data for rare adverse events (e.g., hepatotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
